molecular formula C₂₆H₃₂D₅N₅O₂ B1140534 Cabergoline-d5 CAS No. 1426173-20-7

Cabergoline-d5

カタログ番号 B1140534
CAS番号: 1426173-20-7
分子量: 456.64
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cabergoline-d5, also known as 2-amino-6-chloro-1,2-dihydro-6-methyl-4H-3,1-benzoxazin-4-one, is a synthetic version of the naturally occurring compound cabergoline. Cabergoline is a potent dopamine receptor agonist that is used in the treatment of various medical conditions, including hyperprolactinemia, Parkinson’s disease, and infertility. Cabergoline-d5 is a labeled derivative of cabergoline, and is used in scientific research applications to measure the amount of cabergoline in biological samples.

科学的研究の応用

Treatment of Pituitary Adenomas

Field

Neuroendocrinology

Application Summary

Cabergoline is a dopamine agonist that has been used as the first-line treatment option for prolactin-secreting pituitary adenomas for several decades. It not only suppresses hormone production from these prolactinomas, but also causes tumour shrinkage .

Methods of Application

Cabergoline is administered orally. The dosage and frequency of administration depend on the patient’s condition and response to treatment .

Results

Cabergoline has been found to be effective in suppressing hormone production and causing tumour shrinkage in patients with prolactin-secreting pituitary adenomas .

Treatment of Other Tumours

Field

Oncology

Application Summary

Recent studies suggest the potential broader clinical use of cabergoline in the treatment of other tumours such as breast cancer, pancreatic neuroendocrine tumours, and lung cancer .

Methods of Application

Similar to the treatment of pituitary adenomas, cabergoline is administered orally. The dosage and frequency of administration depend on the type and stage of the cancer, as well as the patient’s overall health .

Results

While more research is needed, preliminary studies suggest that cabergoline may have anti-tumour effects in various types of cancer .

Stability Studies of Cabergoline

Field

Pharmaceutical Chemistry

Application Summary

Cabergoline has applications as an anti-Parkinson drug and prolactin inhibitor. Recently, a new oxidative degradant of Cabergoline was identified during HPLC stability testing of the drug product .

Methods of Application

Cabergoline was treated with oxidizing agents such as m-chloroperoxybenzoic acid to afford the desired Cabergoline-N-oxide as a byproduct .

Results

NMR and LC-MS-MS studies provided evidence that oxidation occurred at the N-allyl nitrogen of Cabergoline .

Treatment of Parkinson’s Disease

Field

Neurology

Application Summary

Cabergoline, an ergot dopamine agonist with a long elimination half-life, has been proven to be effective for treating Parkinson’s disease (PD) either as monotherapy in de novo patients or as an adjunct to levodopa therapy in patients with advanced PD .

Results

Cabergoline has been found to be effective in managing the symptoms of Parkinson’s disease, improving the quality of life for many patients .

Treatment of Hyperprolactinemia

Field

Endocrinology

Application Summary

Cabergoline is a first-line treatment for hyperprolactinemia, a condition characterized by excessive production of prolactin, a hormone responsible for milk production .

Results

Cabergoline has been found to be effective in reducing prolactin levels in patients with hyperprolactinemia .

特性

IUPAC Name

(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21?,23-/m1/s1/i1D2,5D,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORNTPPJEAJQIU-WDORCQELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])N1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CCCN(C)C)C(=O)NCC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cabergoline-d5

Citations

For This Compound
1
Citations
EA Júnior, LF Duarte, R Pereira, KCLS Oliveira…
Number of citations: 0

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。